![molecular formula C24H23N5OS B12036953 N-(3,5-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 477318-65-3](/img/structure/B12036953.png)
N-(3,5-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(3,5-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H23N5OS and its molecular weight is 429.5 g/mol. The purity is usually 95%.
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Biological Activity
N-(3,5-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and various biological evaluations.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C24H23N5OS
- Molecular Weight : 425.54 g/mol
- IUPAC Name : this compound
Structural Features
The compound features a triazole ring which is known for its diverse biological activities. The presence of the dimethylphenyl and pyridinyl groups contributes to its lipophilicity and potential interaction with various biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance:
- In vitro Studies : Compounds with triazole scaffolds have demonstrated significant antibacterial and antifungal activity against pathogens such as Escherichia coli and Staphylococcus aureus .
Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly against liver cancer cell lines such as HepG2. In studies using MTT assays:
Compound | Concentration (µg/mL) | % Cell Viability |
---|---|---|
6d | 12.5 | Significant inhibition observed |
6b | 12.5 | Significant inhibition observed |
The presence of electron-donating groups like methyl at ortho and meta positions enhances the anti-proliferative activity .
Antimalarial Activity
The triazole derivatives have also been explored for antimalarial activity. A study designed a library of compounds that included triazolo-pyridine sulfonamides:
- Target : Falcipain-2 enzyme from Plasmodium falciparum.
- Results : Compounds exhibited IC50 values ranging from 2.24 µM to 4.98 µM, indicating promising antimalarial potential .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of specific substituents on the aromatic rings significantly influences the biological activity of the compound. Electron-donating groups enhance activity while electron-withdrawing groups tend to reduce it.
Key Findings
- Electron-Density Influence : Compounds with ortho and meta methyl substitutions show increased potency due to enhanced electron density.
- Triazole Ring Importance : The triazole moiety is crucial for interacting with biological targets, enhancing both antimicrobial and anticancer activities.
Case Study 1: Antimicrobial Efficacy
A series of triazole derivatives were synthesized and screened for their antimicrobial efficacy against common pathogens. The results indicated that modifications in the aryl substituents led to varying degrees of activity, emphasizing the importance of structural diversity in developing effective antimicrobial agents .
Case Study 2: Anticancer Activity in HepG2 Cells
In a controlled study, various derivatives were tested against HepG2 cells using MTT assays. The results highlighted that compounds with specific methyl substitutions showed significant reductions in cell viability, supporting their potential as anticancer agents .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. In particular, N-(3,5-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has shown effectiveness against various bacterial strains. The presence of the triazole ring is crucial for its activity, as it enhances the compound's ability to interact with microbial targets .
Anticancer Properties
Triazole derivatives have been investigated for their anticancer potential. Studies have demonstrated that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's ability to target specific pathways involved in tumor growth makes it a candidate for further development in cancer therapy .
Anticonvulsant Activity
The anticonvulsant properties of triazole-based compounds have been documented in several studies. For instance, certain analogues have demonstrated significant protective effects in seizure models. The structure of this compound suggests potential efficacy in treating convulsive disorders due to its interaction with neurotransmitter systems .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of triazole derivatives revealed that this compound exhibited a minimum inhibitory concentration (MIC) of 31.25 µg/mL against Gram-positive bacteria. This suggests that the compound could be developed into a therapeutic agent for bacterial infections .
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines indicated that the compound significantly inhibited cell growth and induced apoptosis at concentrations as low as 10 µM. Mechanistic studies revealed that the compound modulates key signaling pathways associated with cell survival and proliferation .
Properties
CAS No. |
477318-65-3 |
---|---|
Molecular Formula |
C24H23N5OS |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H23N5OS/c1-16-4-6-21(7-5-16)29-23(19-8-10-25-11-9-19)27-28-24(29)31-15-22(30)26-20-13-17(2)12-18(3)14-20/h4-14H,15H2,1-3H3,(H,26,30) |
InChI Key |
FCLGQZNBSXSNHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=CC(=C3)C)C)C4=CC=NC=C4 |
Origin of Product |
United States |
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